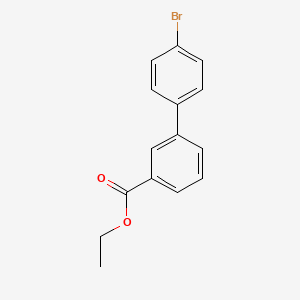
4'-Bromo-biphenyl-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 4’ position and an ethyl ester group at the 3-carboxylate position on the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate typically involves the bromination of biphenyl followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with an ethyl ester in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as dioxane and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dioxane, toluene, and ethanol.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
科学的研究の応用
Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-4’-ethyl-1,1’-biphenyl: A similar compound with an ethyl group instead of an ester group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of an ester group.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: A biphenyl derivative with additional functional groups.
Uniqueness
Ethyl 4’-bromo[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
ethyl 3-(4-bromophenyl)benzoate |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-15(17)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,2H2,1H3 |
InChIキー |
VPFBTMPYHLZHFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


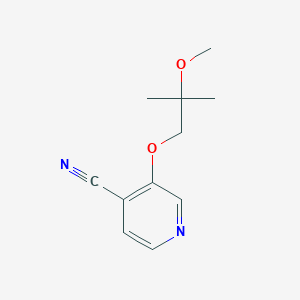
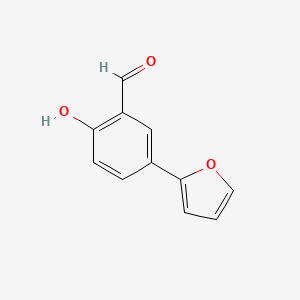
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
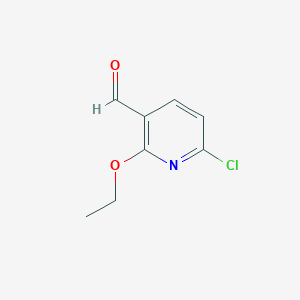
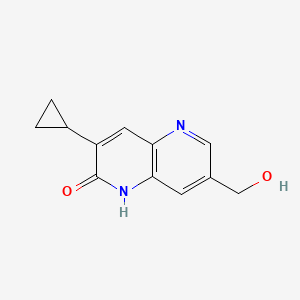
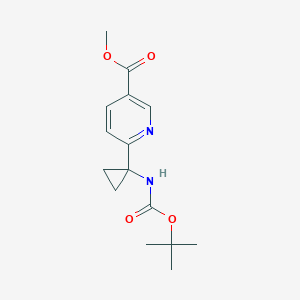
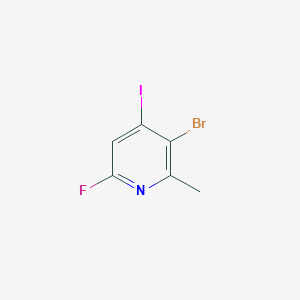
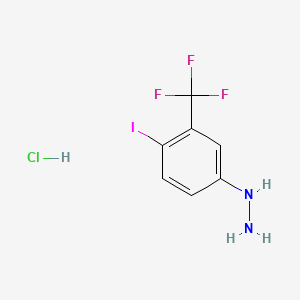
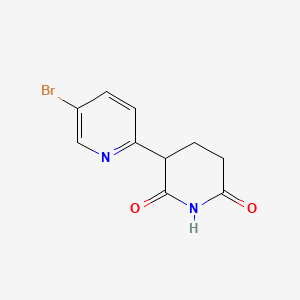
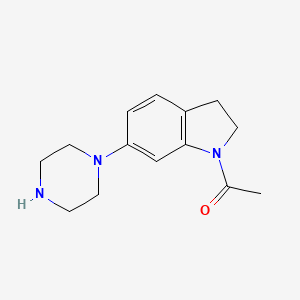
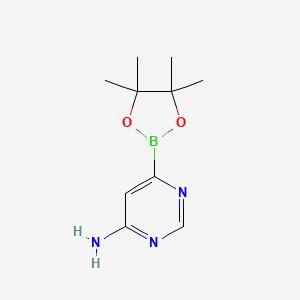
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
